2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid
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Overview
Description
2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a tetrazole ring, a carboxylic acid group, and a but-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds also contain nitrogen-rich heterocycles and have similar biological activities, such as antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds share structural similarities and are known for their wide range of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
What sets 2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid apart is its unique combination of functional groups, which allows for diverse chemical reactivity and a broad spectrum of potential applications. The presence of the but-3-yn-1-yl group, in particular, provides additional sites for chemical modification, making it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C14H14N6O3 |
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Molecular Weight |
314.30 g/mol |
IUPAC Name |
2-[4-[[2-(but-3-ynylamino)-2-oxoethyl]amino]phenyl]tetrazole-5-carboxylic acid |
InChI |
InChI=1S/C14H14N6O3/c1-2-3-8-15-12(21)9-16-10-4-6-11(7-5-10)20-18-13(14(22)23)17-19-20/h1,4-7,16H,3,8-9H2,(H,15,21)(H,22,23) |
InChI Key |
PSJGUUUHUYSODE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC(=O)CNC1=CC=C(C=C1)N2N=C(N=N2)C(=O)O |
Origin of Product |
United States |
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